4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide
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Overview
Description
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with a sulfonamide reagent under controlled conditions.
Attachment of the pyrrolidin-1-ylcarbonyl group: This step may involve a coupling reaction using a suitable coupling agent.
Final assembly: The final compound is obtained by combining the intermediate products through a series of reactions, including condensation and purification steps.
Industrial production methods for this compound may involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or thiophene ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research
Properties
CAS No. |
1189493-89-7 |
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Molecular Formula |
C15H17N3O5S3 |
Molecular Weight |
415.5 |
IUPAC Name |
4-(pyrrolidine-1-carbonyl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H17N3O5S3/c16-25(20,21)13-5-3-12(4-6-13)17-26(22,23)14-9-11(10-24-14)15(19)18-7-1-2-8-18/h3-6,9-10,17H,1-2,7-8H2,(H2,16,20,21) |
InChI Key |
OMQGVJGPGZELPG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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